N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1795083-38-3
VCID: VC4301540
InChI: InChI=1S/C17H17NO3S/c1-13(11-14-9-10-21-12-14)18-22(19,20)17-8-4-6-15-5-2-3-7-16(15)17/h2-10,12-13,18H,11H2,1H3
SMILES: CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Molecular Formula: C17H17NO3S
Molecular Weight: 315.39

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide

CAS No.: 1795083-38-3

Cat. No.: VC4301540

Molecular Formula: C17H17NO3S

Molecular Weight: 315.39

* For research use only. Not for human or veterinary use.

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide - 1795083-38-3

Specification

CAS No. 1795083-38-3
Molecular Formula C17H17NO3S
Molecular Weight 315.39
IUPAC Name N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide
Standard InChI InChI=1S/C17H17NO3S/c1-13(11-14-9-10-21-12-14)18-22(19,20)17-8-4-6-15-5-2-3-7-16(15)17/h2-10,12-13,18H,11H2,1H3
Standard InChI Key SBXSJOCHPAOMTO-UHFFFAOYSA-N
SMILES CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Composition and Basic Properties

N-[1-(Furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide belongs to the aryl sulfonamide class, combining a naphthalene ring system with a 3-furan-substituted propan-2-yl moiety. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₇H₁₇NO₃S
Molecular Weight315.4 g/mol
CAS Registry Number1795083-38-3
DensityNot Available
Boiling PointNot Available

The absence of reported density and boiling point values highlights the need for further experimental characterization .

Structural Analysis

The compound features three distinct regions (Figure 1):

  • Naphthalene System: A bicyclic aromatic framework providing hydrophobic interactions and π-π stacking potential.

  • Sulfonamide Linker: A polar bridge (-SO₂NH-) enabling hydrogen bonding and electrostatic interactions.

  • Furan-Propan-2-yl Group: A heterocyclic furan ring attached to an isopropyl chain, introducing steric bulk and potential metabolic sites .

Comparative analysis with structurally related sulfonamides, such as 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, suggests that the naphthalene system likely engages in hydrophobic pocket binding, while the sulfonamide linker participates in target protein interactions .

Synthetic Pathways and Characterization

Proposed Synthesis Strategies

While no direct synthesis route for N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide has been published, analogous sulfonamide syntheses involve:

  • Nucleophilic Substitution: Reacting naphthalene-1-sulfonyl chloride with 1-(furan-3-yl)propan-2-amine.

  • Cross-Coupling Reactions: Utilizing Pd-catalyzed C–S bond formation between halogenated naphthalenes and thiol-containing intermediates .

A hypothetical route (Scheme 1) could proceed as follows:

  • Sulfonylation: Treat naphthalene-1-sulfonyl chloride with 1-(furan-3-yl)propan-2-amine in dichloromethane under basic conditions.

  • Purification: Isolate the product via column chromatography or recrystallization.

Analytical Characterization

Key characterization methods for confirming structure and purity include:

  • Mass Spectrometry (MS): Expected molecular ion peak at m/z 315.4 (M+H⁺) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for naphthalene protons (δ 7.5–8.3 ppm), furan protons (δ 6.3–7.4 ppm), and isopropyl methyl groups (δ 1.2–1.5 ppm).

    • ¹³C NMR: Resonances for sulfonamide sulfur-bound carbon (~δ 45 ppm) and furan carbons (δ 110–150 ppm) .

Research Applications and Industrial Relevance

Organic Synthesis Intermediate

The compound’s multifunctional structure makes it a candidate for:

  • Ligand Design: Coordinating metal catalysts via sulfonamide and furan groups.

  • Polymer Chemistry: Incorporating into sulfonated polymers for ion-exchange membranes.

Drug Discovery Scaffold

Key optimization strategies for enhancing bioactivity include:

  • R1 Modifications: Introducing biphenyl or heteroaryl groups to improve hydrophobic interactions .

  • Linker Optimization: Replacing sulfonamide with carboxamide or methylene bridges to adjust flexibility .

Future Perspectives and Challenges

Priority Research Areas

  • Synthetic Optimization: Developing scalable routes with >70% yield.

  • ADMET Profiling: Assessing solubility, metabolic stability, and toxicity.

  • Target Identification: Screening against protein libraries to identify binding partners.

Technological Implications

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